3-Bromo-2,4-dimethylaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

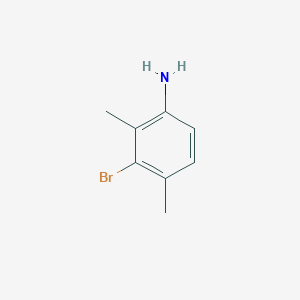

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIVEHKDGBUHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496215 | |

| Record name | 3-Bromo-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66314-77-0 | |

| Record name | 3-Bromo-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Elimination:this is the Final and Product Forming Step Where a New C N Bond is Formed, and the Desired Arylamine Product is Released from the Palladium Center. This Process Regenerates the Palladium 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle. the Efficiency of Reductive Elimination is a Key Determinant of the Overall Reaction Rate.illinois.edu

Derivatization Reactions for Functional Group Introduction

The reaction of 3-bromo-2,4-dimethylaniline with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, also known as imines or azomethines. This condensation reaction is a versatile method for introducing a C=N double bond and is typically catalyzed by an acid. internationaljournalcorner.com

The mechanism of Schiff base formation proceeds in two main stages. First, the nucleophilic nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. This step is generally reversible. The second stage involves the acid-catalyzed dehydration of the carbinolamine to yield the imine and a molecule of water. The removal of water from the reaction mixture can drive the equilibrium towards the formation of the Schiff base. jocpr.comeijppr.com

The reactivity of this compound in Schiff base formation is influenced by the electronic and steric effects of its substituents. The electron-donating methyl groups increase the nucleophilicity of the amino group, which can facilitate the initial attack on the carbonyl carbon. However, the ortho-methyl group introduces steric hindrance, which may slow down the reaction rate, particularly with bulky carbonyl compounds. The electron-withdrawing bromine atom can decrease the basicity and nucleophilicity of the amine, but this effect is somewhat counteracted by the methyl groups. The electronic properties of the substituents on the aldehyde or ketone also play a crucial role; electron-withdrawing groups on the carbonyl compound make the carbonyl carbon more electrophilic and can accelerate the reaction. rsc.org

Below is a table of representative Schiff bases synthesized from substituted anilines, illustrating the types of structures that can be formed.

| Aniline (B41778) Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-methylaniline | 3-Bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Ethanol, Glacial Acetic Acid | 94 | mdpi.comresearchgate.net |

| 4-Bromo-2,6-dimethylaniline | Salicylaldehyde | 2-(((4-bromo-2,6-dimethylphenyl)imino)methyl)phenol | Ethanol, Reflux | - | impactfactor.org |

| m-Bromoaniline | Salicylaldehyde | 2-[(3-bromo-phenylimino)methyl]phenol | Condensation | - | asianpubs.org |

The amine group of this compound can undergo alkylation and acylation reactions to introduce new functional groups, thereby modifying its chemical properties.

Alkylation of the amine group involves the substitution of one or both hydrogen atoms with alkyl groups. This can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkylating agent. The presence of the ortho-methyl group in this compound can introduce significant steric hindrance, potentially making the N-alkylation more challenging compared to less substituted anilines. nsf.gov The electronic effects of the substituents also play a role; the electron-donating methyl groups enhance the nucleophilicity of the amine, while the electron-withdrawing bromine atom has the opposite effect. For industrial-scale N,N-dimethylation of anilines, methanol (B129727) is often used as the alkylating agent in the presence of a catalyst. alfa-chemistry.com

Acylation of the amine group involves the reaction with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is typically rapid and proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and a leaving group. The acylation of anilines is a common strategy to reduce the activating effect of the amino group in electrophilic aromatic substitution reactions. The steric hindrance from the ortho-methyl group in this compound can influence the rate of acylation.

The table below provides examples of conditions used for the alkylation and acylation of related aniline derivatives.

| Aniline Derivative | Reagent | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-methylaniline | Butyraldehyde, Sodium Cyanoborohydride | N-Alkylation | Glacial Acetic Acid, THF, 50 °C | N-Butyl-N-methylaniline | nsf.gov |

| Aniline | Acetic Acid | N-Acylation | Microwave, Catalyst-free | Acetanilide | researchgate.net |

| N,N-dimethylaniline N-oxide | Thionyl Bromide | Halogenation/Rearrangement | -78 °C to 23 °C | 4-Bromo-N,N-dimethylaniline | nsf.gov |

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including indoles, quinolines, and benzimidazoles, which are important structural motifs in many biologically active molecules.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. eijppr.comalfa-chemistry.com To utilize this compound in a Fischer-type synthesis, it would first need to be converted to the corresponding hydrazine (B178648) derivative. The subsequent reaction with a carbonyl compound would lead to a hydrazone, which upon acid-catalyzed cyclization and elimination of ammonia, would yield a substituted indole. The substituents on the aniline ring would influence the regioselectivity of the cyclization.

Quinoline (B57606) Synthesis: The Combes quinoline synthesis provides a route to quinolines from anilines and β-diketones. asianpubs.orgnih.gov In this reaction, this compound would be condensed with a β-diketone under acidic conditions to form an enamine intermediate. Subsequent acid-catalyzed cyclodehydration would then yield a substituted quinoline. The substitution pattern on the resulting quinoline ring is determined by the structure of both the aniline and the β-diketone.

Benzimidazole (B57391) Synthesis: Benzimidazoles can be synthesized from ortho-haloanilines through a copper-catalyzed three-component reaction with an aldehyde and ammonia. fao.orgresearchgate.net In this context, the bromine atom of this compound could potentially participate in such cyclization reactions, although the position of the bromine is not ortho to the amino group. A more direct route would involve the condensation of an ortho-phenylenediamine derivative with an aldehyde or carboxylic acid. Therefore, this compound would require modification to an appropriate ortho-diamine before it could be used in a typical benzimidazole synthesis.

The table below summarizes some general synthetic strategies for these heterocycles that could be adapted for use with this compound as a starting material.

| Heterocycle | Synthetic Method | General Reactants | Key Mechanistic Step |

|---|---|---|---|

| Indole | Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | jocpr.comjocpr.com-Sigmatropic Rearrangement |

| Quinoline | Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed Cyclodehydration |

| Benzimidazole | From o-Haloaniline | o-Haloaniline, Aldehyde, Ammonia | Copper-catalyzed C-N Coupling |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-Bromo-2,4-dimethylaniline, conducted in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different proton environments in the molecule. The spectrum displays two singlets for the methyl groups at δ 2.17 ppm and δ 2.19 ppm. The aromatic region shows two doublets at δ 6.80 ppm and δ 7.11 ppm, corresponding to the two aromatic protons. The integration of these signals would confirm the presence of three protons for each methyl group and one proton for each aromatic signal, consistent with the structure of this compound asianpubs.org.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.17 | Singlet | CH₃ |

| 2.19 | Singlet | CH₃ |

| 6.80 | Doublet | Ar-H |

| 7.11 | Doublet | Ar-H |

Note: The specific coupling constants (J values) for the aromatic doublets were not provided in the available source.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound, recorded at 100 MHz in CDCl₃, shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts for the methyl carbons appear at δ 18.27 and δ 20.04 ppm. The aromatic carbons resonate in the region of δ 109.35 to 139.64 ppm, with specific shifts observed at δ 109.35, 123.43, 128.37, 130.24, 130.31, and 139.64 ppm asianpubs.org. These shifts are indicative of a substituted benzene ring.

Interactive Data Table: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 18.27 | CH₃ |

| 20.04 | CH₃ |

| 109.35 | Ar-C |

| 123.43 | Ar-C |

| 128.37 | Ar-C |

| 130.24 | Ar-C |

| 130.31 | Ar-C |

| 139.64 | Ar-C |

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For this compound, COSY would show correlations between the two aromatic protons, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals at δ 6.80 and 7.11 ppm to their corresponding aromatic carbon signals and the methyl proton signals at δ 2.17 and 2.19 ppm to the carbon signals at δ 18.27 and 20.04 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This technique would be crucial in confirming the substitution pattern on the aromatic ring by showing correlations from the methyl protons to the aromatic carbons and from the aromatic protons to other carbons in the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate mixtures before mass analysis. For a pure sample of this compound, these techniques would primarily be used to confirm its molecular weight. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. The molecular ion peaks would appear at m/z 199 (for the ⁷⁹Br isotope) and 201 (for the ⁸¹Br isotope) with a relative intensity ratio of approximately 1:1.

While specific experimental fragmentation data for this compound is not available, a theoretical fragmentation analysis can be proposed based on the general fragmentation patterns of bromoanilines and alkylbenzenes. Common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in fragment ions at m/z 184 and 186.

Loss of a bromine atom (•Br): This would lead to a fragment ion at m/z 120.

Cleavage of the C-N bond: This could lead to various smaller fragments.

Rearrangement reactions: Tropolium ion formation (m/z 91) is a common feature in the mass spectra of alkylbenzenes, although its prominence would depend on the specific substitution pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₁₀BrN), the theoretical exact masses for the molecular ions are:

C₈H₁₀⁷⁹BrN: 199.0000

C₈H₁₀⁸¹BrN: 200.9980

An experimental HRMS measurement that matches these theoretical values to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental formula of the compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide complementary information, offering a comprehensive vibrational fingerprint of the molecule.

While specific experimental FT-IR spectra for this compound are not widely available in the reviewed literature, the expected absorption bands can be predicted based on its functional groups. FT-IR spectroscopy is instrumental in identifying the characteristic vibrations of the amine (N-H), methyl (C-H), and aromatic ring (C=C, C-H) groups, as well as the carbon-bromine bond.

For a similar compound, 2-bromo-4-methylaniline, detailed FT-IR analysis has been performed, providing a basis for comparison. nih.gov Key vibrational modes expected for this compound would include:

N-H Stretching: The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, usually found in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups will be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually occurs in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

These characteristic absorption bands allow for the confident identification of the compound's primary functional groups.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric N-H Stretch | 3400-3500 |

| Amine (-NH₂) | Symmetric N-H Stretch | 3300-3400 |

| Amine (-NH₂) | N-H Bending (Scissoring) | 1600-1650 |

| Aromatic Ring | C-H Stretch | >3000 |

| Methyl (-CH₃) | C-H Stretch | <3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl Amine | C-N Stretch | 1250-1360 |

Raman spectroscopy serves as a valuable complement to FT-IR, particularly for identifying vibrations that are weak or absent in IR spectra. While a specific Raman spectrum for this compound is not documented in the available literature, analysis of related compounds like 2-bromo-4-methylaniline provides insight into the expected spectral features. nih.gov

The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond, as these involve significant changes in polarizability. Key expected Raman shifts would correspond to the symmetric vibrations of the substituted benzene ring, which are often strong in Raman scattering. The technique provides a detailed "fingerprint" that is unique to the molecule's specific substitution pattern, aiding in distinguishing it from other isomers.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound, an aromatic amine, is expected to be dominated by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions associated with the benzene ring and the lone pair of electrons on the nitrogen atom.

The benzene ring itself has characteristic absorptions which are modified by the substituents. The amino group (-NH₂) and the methyl groups (-CH₃) are auxochromes, meaning they can modify the absorption characteristics of the chromophore (the benzene ring). The lone pair on the nitrogen atom extends the conjugated system, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. The bromine atom, also an auxochrome, influences the electronic spectrum through its inductive and resonance effects. The interplay of these substituents on the aromatic ring dictates the precise wavelengths (λ_max) of maximum absorption.

Tautomers are structural isomers of chemical compounds that readily interconvert. For substituted anilines, the predominant tautomeric form is the amine form. The alternative imine tautomer, which would involve the migration of a proton from the nitrogen to a carbon atom of the ring, is generally significantly less stable.

While tautomeric equilibria are extensively studied in many organic compounds, specific research focusing on the tautomerism of this compound in solution is not prevalent in the scientific literature. rsc.orgnih.govresearchgate.netacs.orgacs.org Theoretical and experimental studies on substituted anilines generally confirm the overwhelming stability of the aromatic amine structure. acs.org Therefore, it is expected that this compound exists almost exclusively in its amine form in solution under standard conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the crystallographic literature did not yield a solved crystal structure for this compound. However, crystal structures for closely related isomers, such as 4-Bromo-2,6-dimethylaniline, have been reported. researchgate.net In the structure of 4-Bromo-2,6-dimethylaniline, the asymmetric unit contains two independent molecules, and the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds that link the molecules. researchgate.net

A crystallographic study of this compound would be expected to reveal:

Precise bond lengths for C-C, C-N, C-Br, and C-H bonds.

The bond angles within the aromatic ring and involving the substituents.

The planarity of the benzene ring.

The packing of molecules in the crystal lattice, likely involving intermolecular interactions such as N-H···N hydrogen bonds and potentially Br···Br or Br···π interactions.

This information is crucial for understanding the structure-property relationships of the compound in the solid state.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-4-methylaniline |

| 4-Bromo-2,6-dimethylaniline |

Single-Crystal X-ray Diffraction for Molecular Geometry, Bond Parameters, and Packing Interactions

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of the molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, it reveals how individual molecules pack together in the crystal lattice, which is governed by various intermolecular forces.

For a compound like this compound, a single-crystal X-ray diffraction study would begin with the growth of a suitable, high-quality single crystal. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The data obtained from this analysis would provide the precise bond lengths between the carbon, nitrogen, bromine, and hydrogen atoms of the molecule, as well as the angles between these bonds. This information is critical for confirming the connectivity of the atoms and understanding the effects of the bromo and dimethyl substituents on the geometry of the aniline (B41778) ring. The arrangement of the molecules in the crystal, known as the crystal packing, is also determined, providing insights into the forces that stabilize the solid-state structure. While specific crystallographic data for this compound is not publicly available in the surveyed literature, this methodology remains the definitive standard for determining its solid-state molecular structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-Halogen Interactions)

The way molecules arrange themselves in a crystal is directed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of a material. For this compound, several types of intermolecular interactions would be anticipated and could be analyzed in detail using the data from single-crystal X-ray diffraction.

Hydrogen Bonding: The aniline moiety in this compound contains an amine group (-NH2), which can act as a hydrogen bond donor. The nitrogen atom itself can also act as a hydrogen bond acceptor. This allows for the formation of intermolecular N-H···N hydrogen bonds, which are a significant force in the crystal packing of many aniline derivatives. The geometry of these bonds, including the donor-hydrogen, hydrogen-acceptor distances, and the donor-hydrogen-acceptor angle, can be precisely measured.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom is attracted to a nucleophilic site on an adjacent molecule. In the solid state, this could manifest as Br···N or Br···Br interactions. The nature of these interactions, specifically whether they are Type I (symmetrical) or Type II (electrophilic-nucleophilic), can be determined by analyzing the bond angles around the interacting halogen atoms. The distances of these interactions are typically shorter than the sum of the van der Waals radii of the involved atoms.

A thorough analysis of the crystal structure of this compound would involve identifying and quantifying all such intermolecular interactions to build a complete picture of its supramolecular assembly.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in quantum mechanics, can elucidate the electronic distribution and energy levels within a molecule, governing its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict stable conformations and provide detailed information on bond lengths, bond angles, and dihedral angles.

A study utilizing DFT with the B3LYP hybrid functional and the LANL2DZ basis set has been performed on a series of brominated anilines, including 3-Bromo-2,4-dimethylaniline. asianpubs.org This level of theory is widely used to achieve a balance between computational cost and accuracy for organic molecules. The optimization process would theoretically yield the most stable three-dimensional arrangement of the atoms in the molecule.

Interactive Data Table: Predicted Optimized Geometry Parameters (Illustrative) (Note: The following data is illustrative of typical parameters obtained from DFT calculations and is not from a specific study on this compound due to a lack of published data.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C | Br | ~1.90 | |

| Bond Length (Å) | C | N | ~1.40 | |

| Bond Angle (°) | C | C | Br | ~120 |

| Bond Angle (°) | C | C | N | ~120 |

| Dihedral Angle (°) | H | N | C | H |

HOMO-LUMO Energy Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

Interactive Data Table: Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound | Value not specified | Value not specified | Calculated asianpubs.org |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect regions of negative potential to be localized around the nitrogen atom of the aniline (B41778) group and the bromine atom due to their high electronegativity. Regions of positive potential would likely be associated with the hydrogen atoms of the amino group. However, specific MEP analysis for this compound is not available in the reviewed literature.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Simulation and Charge Transfer Studies

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis spectra) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. These calculations can help in assigning the electronic transitions observed in experimental spectra and understanding the nature of intramolecular charge transfer upon excitation. There are currently no published TD-DFT studies specifically for this compound.

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Dynamic Behavior

Conformational analysis of this compound would involve exploring the potential energy surface related to the rotation around single bonds, such as the C-N bond and the bonds of the methyl groups. This would help identify the most stable conformers and the energy barriers between them. MD simulations could further elucidate how the molecule behaves in different environments, such as in various solvents or at different temperatures. At present, there is a lack of specific molecular dynamics or conformational analysis studies for this compound in the scientific literature.

Solvent Effects on Molecular Properties (e.g., using PCM models)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to study these solvent effects. researchgate.net This model treats the solvent as a continuous dielectric medium rather than individual molecules, which allows for an efficient yet accurate calculation of solute-solvent interactions. researchgate.net

In studies of related bromoaniline-based compounds, the PCM has been employed to understand how different solvent environments affect UV-visible spectral properties. nih.gov Theoretical calculations using this model can predict shifts in absorption and emission spectra, which are critical for the development of chemosensors and other functional materials. nih.gov For this compound, applying PCM would allow researchers to predict its stability, reactivity, and spectroscopic characteristics in various polar and non-polar solvents, providing crucial data for its application in organic synthesis and materials science.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. These studies correlate the chemical structure of a molecule with its functional effect.

Quantitative Structure-Activity Relationships (QSAR) for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. mdpi.com The core principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular structure. mdpi.comnih.gov

The typical workflow for a QSAR study involves several key steps:

Data Set Selection : A group of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated from their structures.

Model Development : Statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity.

Validation : The model's predictive power is rigorously tested to ensure its reliability. mdpi.com

For derivatives of compounds structurally similar to this compound, such as other substituted anilines, QSAR models can be developed to predict their potential as, for example, antibacterial agents or enzyme inhibitors. mdpi.com These models help in identifying which structural modifications on the aniline scaffold are likely to enhance potency, thereby guiding the synthesis of more effective new molecules. nih.gov

Classification Structure-Activity Relationships (CSAR) for Toxicity Assessment

A subset of QSAR, Classification Structure-Activity Relationships (CSAR) focuses on predicting categorical endpoints rather than continuous activity values. This is particularly useful for toxicity assessment, where the goal is often to classify a compound as toxic or non-toxic, or as a carcinogen or non-carcinogen. nih.gov

By analyzing the structural features of a large set of known toxicants and non-toxicants, CSAR models can identify molecular fragments or properties associated with toxicity. These models are valuable tools in the early stages of drug discovery and chemical safety assessment for flagging potentially harmful compounds. For this compound, CSAR models could be used to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, or hepatotoxicity, based solely on its chemical structure.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. neliti.com This technique is instrumental in understanding the molecular basis of drug action.

Prediction of Binding Modes with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking simulations can elucidate how a ligand like this compound or its derivatives might interact with the active site of a biological target, such as an enzyme or a receptor. neliti.com Studies on closely related bromoaniline derivatives have used docking to explore their binding patterns with targets like the Hsp90 chaperone, a protein implicated in cancer. neliti.comresearchgate.net

These simulations provide detailed insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. nih.gov The output of a docking study includes a "docking score," which estimates the binding affinity, and a predicted binding pose. neliti.com This information is crucial for understanding the mechanism of action and for designing modifications to improve binding and selectivity. For instance, docking studies on derivatives of a related isomer, 4-bromo-3-methyl aniline, have been used to predict binding modes with the DNA gyrase of S. Typhi, a key target for antibacterial drugs. mdpi.com

| Parameter | Description | Example Value/Finding |

|---|---|---|

| Protein Target | The biological macromolecule to which the ligand binds. | Hsp90 Chaperone neliti.com |

| Docking Score | An estimation of the binding free energy (e.g., in kcal/mol). Lower scores typically indicate better binding affinity. | -7.5 kcal/mol neliti.com |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds or interactions with the ligand. | Lys58, Asp93, Phe138 researchgate.net |

| Types of Interactions | The nature of the chemical interactions stabilizing the complex. | Hydrogen bonding with Asp93, Pi-Pi stacking with Phe138. nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can become a viable drug candidate, it must possess a favorable ADMET profile. In silico ADMET prediction uses computational models to estimate these properties early in the discovery process, saving time and resources. researchgate.netmdpi.com These predictions assess a compound's likely pharmacokinetic and safety properties. nih.gov

Key ADMET properties predicted computationally include:

Absorption : Parameters like Caco-2 cell permeability (for intestinal absorption) and water solubility are predicted. mdpi.com

Distribution : Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect how a compound is distributed throughout the body. researchgate.net

Metabolism : Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion : Properties related to how the body eliminates the compound are estimated. researchgate.net

Toxicity : A range of potential toxicities, such as hepatotoxicity (liver toxicity), cardiotoxicity (hERG inhibition), and mutagenicity (Ames test), are predicted. nih.gov

| Property | Parameter | Predicted Value/Classification | Implication |

|---|---|---|---|

| Absorption | Water Solubility (logS) | -3.5 | Moderate solubility. mdpi.com |

| Caco-2 Permeability | High | Good potential for intestinal absorption. mdpi.com | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Compound may cross into the central nervous system. researchgate.net |

| Plasma Protein Binding | >90% | High binding may limit free drug concentration. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. nih.gov |

| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by this major enzyme. | |

| Toxicity | Ames Mutagenicity | Non-mutagen | Low risk of causing genetic mutations. nih.gov |

| hERG I Inhibition | Low risk | Low risk of causing cardiotoxicity. |

Prediction of Non-Linear Optical (NLO) Properties

Theoretical and computational chemistry plays a pivotal role in the prediction and understanding of the non-linear optical (NLO) properties of molecules. For this compound, while specific experimental data is not extensively documented in readily available literature, its NLO properties can be investigated through computational methods such as Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF) calculations. These theoretical approaches allow for the calculation of key parameters that determine a molecule's NLO response, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Aniline and its derivatives are recognized as significant materials in various industrial applications, which has spurred research into their optical properties. researchgate.net

Research on analogous halogenated aniline compounds and their oligomers has demonstrated that these molecules are promising candidates for NLO applications. ccsenet.orgresearchgate.net Computational studies on similar structures often involve optimizing the molecular geometry and then calculating the electronic properties that govern the NLO response. The introduction of different substituents and the length of molecular chains are factors that can significantly influence the hyperpolarizability values. ccsenet.orgresearchgate.net

For instance, theoretical investigations on various halogenated aniline oligomers have shown high values for the first (β) and second (γ) hyperpolarizabilities. ccsenet.orgresearchgate.net The magnitude of these properties can be enhanced by the introduction of electron donor groups. ccsenet.orgresearchgate.net Studies on related aniline derivatives often employ methods like DFT with specific basis sets, such as B3LYP/6-311++G(d,p), to analyze spectroscopic and NLO properties. researchgate.net Such computational analyses provide insights into the molecular structure, vibrational frequencies, and electronic absorption spectra, which are correlated with the NLO behavior of the compound. researchgate.net

The following table represents typical quantum chemical parameters that are calculated in the theoretical prediction of NLO properties for aniline derivatives, based on findings for similar molecules. It is important to note that these are representative values and the actual calculated values for this compound would require a dedicated computational study.

| Parameter | Typical Calculated Value (a.u.) | Significance in NLO Properties |

|---|---|---|

| Dipole Moment (μ) | Data not available | Influences the molecular alignment in an electric field and contributes to the overall NLO response. |

| Average Polarizability (α) | Data not available | Represents the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability (β) | Data not available | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |

| HOMO-LUMO Energy Gap (ΔE) | Data not available | A smaller energy gap can lead to a larger hyperpolarizability, indicating a more significant NLO effect. |

Detailed research into other substituted anilines has shown that the strategic placement of donor and acceptor groups, as well as halogen atoms, can fine-tune the NLO properties. ccsenet.orgresearchgate.net For example, studies on other bromo-substituted aniline derivatives have been conducted to explore their potential as third-order NLO materials. nih.gov The combination of experimental synthesis and theoretical calculations provides a comprehensive understanding of the structure-property relationships that govern the NLO behavior of these compounds. semanticscholar.org

Applications in Advanced Chemical Research

Medicinal Chemistry and Biological Activity Studies

Searches for the medicinal chemistry applications and biological activity of 3-Bromo-2,4-dimethylaniline have yielded no specific results. The compound has not been identified as a lead structure or a significant pharmacophore in the development of therapeutic agents within the reviewed literature.

Development of Potential Therapeutic Agents

There is no scientific literature available that documents the development of this compound as a potential therapeutic agent.

Antimicrobial Activity and Photodynamic Therapy (PDT) Applications

No studies were found that investigate the antimicrobial properties of this compound. Similarly, the compound has not been explored as a photosensitizer or component in photodynamic therapy (PDT). Research into antimicrobial agents and PDT focuses on entirely different classes of molecules that possess the necessary structural and photophysical properties for such activities, which this compound does not appear to possess based on available data.

Antitumor and Antiproliferative Properties (e.g., Tyrosine Kinase Inhibition)

The potential for this compound to exhibit antitumor or antiproliferative effects has not been reported in the scientific literature. While related structures, such as anilino-quinazolines, are known scaffolds for tyrosine kinase inhibitors, there is no evidence to suggest that this compound itself or its simple derivatives have been synthesized or evaluated for this purpose. The development of tyrosine kinase inhibitors involves complex molecular structures designed for specific interactions with the ATP-binding site of the kinase, a characteristic not associated with this compound.

Receptor Agonist/Antagonist Development (e.g., 5-HT1D Receptor)

There is no information available linking this compound to the development of ligands for any neuronal receptors, including the serotonin 5-HT1D receptor. The design of receptor agonists and antagonists requires specific pharmacophoric features to ensure selective binding and functional activity, and this compound has not been identified as a scaffold in such research.

Biochemical Interaction Studies

No data exists on the biochemical interactions of this compound.

Metabolism and Cytochrome P450 Enzyme Interactions

The metabolic fate of this compound and its potential interactions with the cytochrome P450 (CYP) family of enzymes have not been documented. While the metabolism of simpler aniline (B41778) compounds is well-studied, specific data for this substituted aniline is not available. Such studies are typically conducted on compounds with demonstrated biological activity or significant human exposure, which does not currently apply to this compound.

Structure-Enzyme Activity Relationships

While comprehensive studies detailing the direct structure-enzyme activity relationships (SEAR) of this compound are specialized, its role as a precursor in the synthesis of enzyme inhibitors is documented. The compound is a key reactant in the creation of complex heterocyclic molecules designed to interact with specific biological targets.

Research Findings:

In the development of anti-cancer agents, this compound is used to synthesize tetracyclic heteroaryl compounds. google.com These resulting compounds have been identified as potent inhibitors of G12C mutant RAS proteins, which are crucial mediators of cell proliferation and survival in certain types of tumors. google.com The synthesis involves reacting this compound with other chemical precursors to build the final tetracyclic structure that exhibits the desired inhibitory activity. google.com This highlights the importance of the bromoaniline's structure in facilitating the assembly of pharmacologically active molecules.

Furthermore, broader studies on a series of bromoanilines, including this compound, have investigated their potential biological activities. asianpubs.org Bromoanilines have been reported to possess antimicrobial, antioxidant, and anticancer properties. asianpubs.org Small molecules like this compound are significant in pharmaceutical chemistry because they can be synthesized efficiently and are capable of modulating the function of proteins and enzymes. asianpubs.org In silico studies are often employed to predict the drug-likeliness and potential biological interactions of such compounds. asianpubs.org

Table 1: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile for Bromoanilines

| Property | Predicted Outcome | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. asianpubs.org |

| Human Intestinal Absorption (HIA) | Probability value close to 1 | Suggests the compound is well-absorbed in the human intestine. asianpubs.org |

| Blood-Brain Barrier (BBB) Permeability | Probability value close to 1 | Indicates potential to cross the blood-brain barrier. asianpubs.org |

| Hepatotoxicity | No | Suggests a lower risk of liver damage. asianpubs.org |

Materials Science Applications

Substituted anilines are foundational in materials science. However, the specific applications of this compound are concentrated in certain areas, while its potential in others remains less explored.

While aniline and its derivatives are often core components of fluorescent dyes and probes, specific research detailing the use of this compound in the development of fluorescent probes or in dedicated photochemical studies is not widely documented in current scientific literature.

Similarly, there is limited specific information available that documents the direct application of this compound in the synthesis of optoelectronic materials.

This compound serves as an intermediate in the synthesis of more complex molecules that can be used in the development of dyes and pigments. Through diazotization reactions, a common process in the dye industry, the amino group of the aniline can be converted into a diazonium salt. This reactive intermediate can then be coupled with other aromatic compounds to form azo compounds, which are a large class of colorful substances.

One documented pathway involves using this compound to produce N-acetyl-3-bromo-2,4-dimethyl-6-nitroaniline. thieme-connect.de This transformation highlights its utility as a starting material for creating substituted nitroanilines, which are themselves important precursors for pigments and dyes. thieme-connect.de

Anilines are the primary monomers for the synthesis of polyaniline (PANI), one of the most studied conductive polymers. The properties of PANI can be tuned by using substituted anilines. However, specific research focusing on the incorporation of this compound into conductive polymers or its application in advanced electronic devices is not extensively reported in the literature.

Analytical Method Development

The characterization and quality control of this compound rely on modern analytical techniques. Its synthesis and use in further reactions are monitored using established chromatographic and spectroscopic methods.

Research Findings:

In synthetic processes where this compound is used as a reactant, analytical Ultra-Performance Liquid Chromatography (UPLC) is employed for reaction monitoring. google.com A typical method may involve a rapid solvent gradient over a short run time (e.g., 2 minutes) to quickly assess the progress of the reaction and the purity of the products. google.com

Spectroscopic methods are fundamental for the structural confirmation of the compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive data on the compound's functional groups and atomic arrangement. asianpubs.org

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks / Signals (δ or νmax) | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.17 (s, 3H), 2.19 (s, 3H), 6.80 (d, H), 7.11 (d, H) | Confirms the presence of two distinct methyl groups and two aromatic protons. asianpubs.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 18.27, 20.04, 109.35, 123.43, 128.37, 130.24, 130.31, 139.64 | Identifies the eight unique carbon environments in the molecule. asianpubs.org |

| IR (KBr, cm⁻¹) | 3403, 3306, 3051, 1622, 1598, 1486 | Shows N-H stretching of the amine group (3403, 3306), C-H stretching of the aromatic ring (3051), and C=C stretching of the aromatic ring (1622, 1598, 1486). asianpubs.org |

Derivatization Reagents for Enhanced Detection in Chromatography-Mass Spectrometry

In the field of chromatography-mass spectrometry (GC-MS), derivatization is a critical technique employed to modify analytes to improve their chromatographic behavior and enhance their detectability. For aromatic amines like this compound, derivatization is often necessary to increase their volatility and thermal stability for gas chromatography, as well as to improve their ionization efficiency for mass spectrometric detection. researchgate.netpublisso.de

Several derivatization strategies are commonly applied to aromatic amines to make them amenable to GC-MS analysis. These methods typically involve the reaction of the primary amine group with a reagent that introduces a less polar and more volatile functional group. Common derivatization approaches for aromatic amines include:

Acylation: Reagents such as heptafluorobutyric anhydride (HFBA) are used to introduce a fluorinated acyl group. This not only increases volatility but also introduces electronegative atoms that can enhance sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. publisso.de

Silylation: While less common for aromatic amines compared to other functional groups, silylation can be used to increase volatility.

Iodination: A Sandmeyer-like reaction can be employed to replace the amino group with an iodine atom, creating an iodinated derivative. nih.gov This derivatization has been shown to be effective for the analysis of various aromatic amines in urine samples using different GC-MS techniques. nih.gov

Pentafluoropropionamide formation: The use of pentafluoropropionic anhydride leads to the formation of stable pentafluoropropionamide derivatives, which have been successfully used for the analysis of aromatic amines in human urine. researchgate.net

The selection of a derivatization reagent depends on the specific analytical requirements, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The goal is to produce a derivative that is stable, chromatographically well-behaved, and provides a strong and specific signal in the mass spectrometer.

Table 1: Common Derivatization Strategies for Aromatic Amines in GC-MS

| Derivatization Method | Reagent Example | Purpose of Derivatization |

|---|---|---|

| Acylation | Heptafluorobutyric anhydride (HFBA) | Increase volatility and sensitivity (ECD/NCI-MS) publisso.de |

| Iodination | Not applicable (reaction-based) | Decrease polarity and facilitate analysis nih.gov |

| Pentafluoropropionamide Formation | Pentafluoropropionic anhydride | Create stable derivatives for GC-MS analysis researchgate.net |

Detection in Complex Biological and Environmental Matrices (e.g., GCxGC-MS for urine/wastewater)

The detection and quantification of aromatic amines, including halogenated dimethylanilines, in complex biological and environmental matrices such as urine and wastewater present significant analytical challenges. These matrices contain a multitude of interfering compounds that can co-elute with the analytes of interest, leading to inaccurate results. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) has emerged as a powerful technique to overcome these challenges. mdpi.comnih.govresearchgate.net

GCxGC-MS provides significantly enhanced peak capacity and resolving power compared to conventional one-dimensional GC-MS. mdpi.com This allows for the separation of target analytes from complex matrix components, leading to improved identification and quantification. nih.govresearchgate.net The technique has been successfully applied to the analysis of aromatic amines in human urine, enabling the identification of numerous compounds, including alkylated anilines. mdpi.com

In a typical GCxGC-MS setup for the analysis of aromatic amines in urine, the sample undergoes a preparation procedure that may include hydrolysis to release conjugated amines, followed by extraction and derivatization. researchgate.netoup.com The derivatized extract is then injected into the GCxGC-MS system. The separation is performed on two columns with different stationary phases, providing a two-dimensional separation of the analytes before they enter the mass spectrometer for detection and identification.

Research has demonstrated the utility of GCxGC-MS for studying exposure to aromatic amines from sources such as tobacco smoke by analyzing urine samples from smokers and non-smokers. mdpi.com These studies have successfully quantified various aromatic amines, highlighting the sensitivity and specificity of the technique for biomonitoring applications. nih.gov Similarly, the analysis of anilines and their derivatives in groundwater has been accomplished using GC-MS and GC-MS/MS, demonstrating the applicability of these methods for environmental monitoring. d-nb.inforesearchgate.net

Table 2: Application of GCxGC-MS in Aromatic Amine Analysis

| Application Area | Sample Matrix | Key Findings |

|---|---|---|

| Biomonitoring | Human Urine | Identification of over 150 aromatic amine derivatives in smokers' urine. mdpi.com |

| Environmental Monitoring | Groundwater | Quantification of aniline and its methylated and chlorinated derivatives. d-nb.inforesearchgate.net |

Comparative Studies with Structural Analogues and Isomers

Analysis of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of aniline (B41778) derivatives are dictated by the nature and position of their substituents. In 3-Bromo-2,4-dimethylaniline, the amino (-NH2) group and two methyl (-CH3) groups are electron-donating, while the bromine (-Br) atom is an electron-withdrawing group.

Studies on various substituted anilines have shown that the position of the substituent is crucial. For instance, substituents at the ortho (position 2) and para (position 4) positions have a more pronounced effect on the electronic properties of the amino group due to resonance effects, compared to substituents at the meta (position 3) position. acs.orgacs.org In the case of this compound, the bromine atom is at a meta position relative to the amino group, while the methyl groups are at ortho and para positions. This specific arrangement modulates the electronic landscape of the molecule.

The basicity of anilines, a key aspect of their reactivity, is also heavily influenced by substituents. Electron-donating groups tend to increase the pKa value, making the aniline more basic, whereas electron-withdrawing groups decrease it. researchgate.net The combined electronic effects of the bromo and dimethyl substituents in this compound determine its specific pKa value and its behavior as a weak base. geeksforgeeks.orgvedantu.com

Theoretical calculations, such as Density Functional Theory (DFT), are used to predict the electronic properties of substituted anilines. These studies help in understanding ionization potential, electron affinity, and chemical hardness, which are all influenced by the substituent groups. tci-thaijo.org Oligoanilines with electron-acceptor groups have been identified as promising materials for semiconducting applications due to their low energy gaps. acs.orgacs.org

Table 1: Influence of Substituents on Aniline Properties

| Substituent Group | Electronic Effect | Impact on Reactivity | Impact on Basicity (pKa) |

|---|---|---|---|

| Methyl (-CH3) | Electron-donating | Activates ring towards electrophilic substitution | Increases |

| Bromo (-Br) | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivates ring towards electrophilic substitution | Decreases |

| Nitro (-NO2) | Strongly electron-withdrawing | Strongly deactivates ring | Significantly decreases |

Stereochemical Considerations and Planarity in Related Derivatives

In derivatives like 4-Bromo-2,6-dimethylaniline, an isomer of the subject compound, crystallographic studies have shown that the bromine, nitrogen, and methyl carbon atoms lie within the plane of the benzene ring. researchgate.net Another related compound, 2-bromo-4,6-dimethylaniline, forms hydrogen-bonded chains in its crystal structure. nih.gov These studies highlight how the substitution pattern can influence the solid-state packing and intermolecular interactions.

Intramolecular hydrogen bonds can also affect the planarity and conformation of substituted anilines. For example, in 2-bromo-4,6-dimethylaniline, intramolecular hydrogen bonds are observed between the amino group's hydrogen atoms and the ortho-bromine atom. nih.gov These interactions can stabilize specific conformations and influence the molecule's reactivity. The planarity of the aniline ring system is significant as it affects the delocalization of π-electrons, which in turn influences the compound's electronic and optical properties. researchgate.net

Impact of Isomerism on Biological and Material Properties

Isomerism, where compounds share the same molecular formula but have different structural arrangements, has profound implications for their biological and material properties. solubilityofthings.com Structural isomers, like the various bromo-dimethylaniline isomers, can exhibit different physical properties such as melting and boiling points, as well as distinct biological activities. sigmaaldrich.com

In the realm of biological systems, the specific arrangement of atoms is critical for molecular recognition. solubilityofthings.com Different isomers of a drug, for instance, can have varied interactions with biological targets like enzymes and receptors, leading to differences in therapeutic efficacy and toxicity. nih.govankara.edu.tr Even subtle changes in stereochemistry can dramatically alter a compound's biological activity. researchgate.net For example, one enantiomer of a chiral drug might be therapeutic while the other is inactive or even harmful. ankara.edu.tr

The material properties of aniline derivatives are also sensitive to isomerism. The electronic properties, which are fundamental to applications in materials science, are highly dependent on the substitution pattern. As mentioned, oligoanilines with electron-acceptor groups are being explored for their semiconducting properties. acs.org The specific isomer of a substituted aniline used as a monomer can affect the properties of the resulting polymer, such as its conductivity and processability. The arrangement of substituents influences intermolecular interactions, which dictates the packing of molecules in the solid state and, consequently, the material's bulk properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of specifically substituted anilines like 3-Bromo-2,4-dimethylaniline often requires precise control over regioselectivity to avoid the formation of isomeric byproducts. Future research will likely focus on developing more efficient and greener synthetic methodologies.

Novel Bromination Techniques: Direct bromination of dimethylaniline precursors can be challenging due to the activating nature of the amino and methyl groups, which can lead to polybromination or incorrect isomer formation. While traditional methods may use molecular bromine (Br₂) or N-Bromosuccinimide (NBS), emerging research focuses on catalytic systems for enhanced selectivity. This includes the exploration of novel catalysts that can direct bromination to a specific position on the aniline (B41778) ring. Furthermore, photochemical bromination methods, which can proceed under milder conditions, offer a promising alternative. For example, the in situ generation of bromine from reagents like sodium bromate (NaBrO₃) and hydrobromic acid (HBr) in continuous flow reactors can improve safety and efficiency. rsc.orgrsc.org

Advanced Catalytic Systems for C-N and C-C Bond Formation: The aniline moiety is a precursor for numerous derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are instrumental in this regard. Future work may involve developing more robust and versatile palladium catalysts or catalysts based on more abundant and less toxic metals (e.g., copper, nickel, iron) for creating complex derivatives. For instance, Suzuki cross-coupling has been successfully used to synthesize complex aniline derivatives by reacting bromo-methylaniline precursors with various aryl boronic acids in the presence of a Palladium(0) catalyst. mdpi.com

| Synthetic Strategy | Reagents/Catalysts | Potential Advantages |

| Selective Bromination | N-Bromosuccinimide (NBS), In situ generated Br₂ (NaBrO₃/HBr) | Improved regioselectivity, milder reaction conditions, enhanced safety in flow chemistry. |

| Methylation | Dimethyl carbonate, Zeolite catalysts | Green methylating agent, avoids toxic reagents like methyl halides. chemicalbook.com |

| Cross-Coupling | Arylboronic acids, Palladium(0) catalysts (e.g., Pd(PPh₃)₄) | Versatile C-C bond formation for creating complex derivatives with tailored properties. mdpi.com |

| Condensation Reactions | Aldehydes/Ketones, Acid catalysts | Formation of imines (Schiff bases) for further functionalization or direct application. mdpi.com |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic pathways. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable tools for chemical process development.

In Situ NMR Spectroscopy: Techniques like Light-Emitting Diode Nuclear Magnetic Resonance (LED-NMR) can provide detailed mechanistic insights into photochemical reactions, such as photobrominations. acs.org By monitoring the concentration of reactants, intermediates, and products in real-time without altering the reaction conditions, chemists can gain a comprehensive understanding of reaction pathways and identify transient species. acs.org

In Situ IR and Raman Spectroscopy: Mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. spectroscopyonline.com These techniques can track the disappearance of reactant functional groups and the appearance of product functional groups, enabling precise determination of reaction endpoints and kinetics. For instance, Reflection Adsorption Infrared Spectroscopy (RAIRS) has been used to study the adsorption and reaction of aniline on catalytic surfaces, providing insights into surface-mediated processes. aip.org

The application of these techniques can lead to improved reaction control, higher yields, and reduced byproduct formation in the synthesis of this compound and its derivatives.

| Spectroscopic Technique | Information Gained | Application Example in Aniline Synthesis |

| LED-NMR Spectroscopy | Detailed mechanistic pathways, identification of intermediates, kinetic analysis. | Elucidating the mechanism of photobromination reactions to control overbromination. acs.org |

| FT-IR/Raman Spectroscopy | Real-time concentration of functional groups, reaction endpoints, kinetics. | Monitoring the progress of bromination or methylation by tracking relevant vibrational modes. spectroscopyonline.com |

| RAIRS | Adsorption behavior and surface reactions of molecules. | Investigating the interaction of aniline precursors with catalyst surfaces during heterogeneous catalysis. aip.org |

Integration of Machine Learning and AI in Predictive Chemistry and SAR Studies

The convergence of computational chemistry and artificial intelligence (AI) is revolutionizing chemical research. Machine learning (ML) models can accelerate the discovery and optimization of molecules by predicting their properties and activities.

Predictive Modeling: ML algorithms, particularly deep neural networks, can be trained on large datasets of chemical information to predict various properties of new molecules, including reactivity, spectral characteristics, and biological activity. frontiersin.orgresearchgate.netnih.gov For a scaffold like this compound, ML could predict the outcome of synthetic reactions under different conditions, suggest optimal synthetic routes, and estimate the physicochemical properties of novel derivatives.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological effects. nih.gov By integrating AI, these models can become more predictive. For aniline derivatives, AI-driven SAR studies could rapidly screen virtual libraries of compounds based on the this compound scaffold to identify candidates with high potential for specific applications, such as medicinal chemistry or materials science. mdpi.com This approach can significantly reduce the time and cost associated with experimental screening. For example, SAR studies have been crucial in developing substituted anilines as kinase inhibitors for cancer therapy. mdpi.com

Development of Multi-Functional Derivatives for Diverse Applications

The true potential of this compound lies in its use as a building block for more complex, multi-functional molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, while the aniline group can be readily functionalized.

Materials Science: Derivatives of substituted anilines are being explored for applications in optoelectronics. By incorporating electron-donating and electron-accepting groups through the bromo- and amino- positions, it is possible to create "push-pull" systems with interesting non-linear optical (NLO) properties. researchgate.net For example, imine derivatives synthesized from 4-bromo-2-methylaniline have been investigated for their NLO characteristics. mdpi.com

Medicinal Chemistry: The substituted aniline motif is a "privileged structure" found in many biologically active compounds. researchgate.net Derivatives can be designed as inhibitors for specific enzymes, such as kinases, which are important targets in cancer therapy. mdpi.com The specific substitution pattern of this compound could offer a unique steric and electronic profile for targeted drug design.

Polymer Chemistry: Aniline derivatives can be used as monomers or functional end-groups in polymers. For instance, N,N-dimethylaniline functionalized polystyrenes have been synthesized and used in photoinduced block copolymerization, demonstrating the utility of this class of compounds in creating advanced polymeric materials. researchgate.net

Bioconjugation and Bioorthogonal Chemistry Applications of this compound Scaffolds

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netnih.gov The aniline functional group is a key player in this field, opening avenues for the application of this compound scaffolds in chemical biology.

Aniline-Catalyzed Ligations: Substituted anilines have been shown to be superior nucleophilic catalysts for oxime and hydrazone ligations, which are common bioconjugation reactions used to label biomolecules like proteins and peptides. acs.orgnih.gov The aniline catalyst significantly accelerates the rate of these ligations, especially at neutral pH. acs.org The electronic properties of the this compound scaffold could be fine-tuned to optimize its catalytic efficiency in these biological settings.

Oxidative Coupling for Bioconjugation: A novel bioconjugation method has been developed based on the oxidative coupling of anilines to specific aromatic partners. acs.org This reaction is rapid, chemoselective, and proceeds under mild, aqueous conditions suitable for modifying biomolecules. acs.org An aniline handle, potentially derived from a this compound scaffold, could be installed onto a protein or other biomolecule. The bromine atom could serve as a site for attaching other functionalities, such as fluorophores or drug molecules, prior to the bioconjugation step.

The integration of these advanced research avenues promises to unlock new applications and a deeper understanding of this compound and its derivatives, transforming it from a simple chemical intermediate into a valuable scaffold for innovation in medicine, materials, and biotechnology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2,4-dimethylaniline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves bromination of 2,4-dimethylaniline using liquid bromine under controlled conditions. Key parameters include:

- Temperature : Maintain between 0–5°C to minimize side reactions like dibromination .

- Reagent stoichiometry : Use a 1:1 molar ratio of bromine to substrate to favor mono-bromination.

- Catalyst : Pyridine can enhance regioselectivity by stabilizing intermediates .

- Post-reaction workup : Neutralize excess bromine with sodium thiosulfate and purify via column chromatography (silica gel, hexane/ethyl acetate).

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and bromine groups). Aromatic protons show splitting patterns consistent with meta/para substitution .

- GC-MS : Confirm molecular weight (200.08 g/mol) and purity (>97% by GC) .

- Melting point analysis : Compare observed values (e.g., 43–47°C) with literature data to assess crystallinity and impurities .

- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds) in solid-state structures .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (R36/37/38) .

- Ventilation : Work in a fume hood to avoid inhalation (R42/43).

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Waste disposal : Neutralize with dilute NaOH and incinerate halogenated waste .

Advanced Research Questions

Q. How do the bromine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings. Methyl groups donate electron density via hyperconjugation, altering the aromatic ring’s electron density and reaction kinetics .

- Steric effects : Ortho-methyl groups hinder nucleophilic attack, favoring para-substitution in subsequent reactions.

- Experimental validation : Use Hammett constants (σ values) to predict substituent effects or conduct DFT calculations to model transition states .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across studies?

- Methodological Answer :

- Reproducibility checks : Repeat synthesis under standardized conditions (e.g., 0–5°C bromination) to verify physical properties .

- Purity assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting ranges .

- Inter-lab collaboration : Share samples with independent labs for comparative NMR/GC-MS analysis to rule out instrumental variability .

Q. What strategies enable the use of this compound as a precursor for nitrogen-containing heterocycles or bioactive molecules?

- Methodological Answer :

- Buchwald-Hartwig amination : Couple with aryl halides to form bis-aryl amines (e.g., bis[(2-dimethylamino)phenyl]amine) using Pd catalysts .

- Radical cyclization : Employ n-tributyltin hydride/AIBN to generate bicyclic structures (e.g., azabicyclo[4.2.0]octane derivatives) .

- Biological activity screening : Functionalize via SNAr reactions to introduce pharmacophores, then evaluate cytotoxicity or enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.